molecular formula C20H24N4O2S B10945811 (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10945811
M. Wt: 384.5 g/mol
InChI Key: FOPALLYJEXJJEB-SFQUDFHCSA-N
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Description

3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that combines a pyrazole ring, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
  • **3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(ETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentoxy group, for example, may enhance its lipophilicity and influence its interaction with biological membranes and targets.

Properties

Molecular Formula

C20H24N4O2S

Molecular Weight

384.5 g/mol

IUPAC Name

(5E)-3-(1,3-dimethylpyrazol-4-yl)-5-[(4-pentoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H24N4O2S/c1-4-5-6-11-26-16-9-7-15(8-10-16)12-17-19(25)24(20(27)21-17)18-13-23(3)22-14(18)2/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,27)/b17-12+

InChI Key

FOPALLYJEXJJEB-SFQUDFHCSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CN(N=C3C)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CN(N=C3C)C

Origin of Product

United States

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